molecular formula C15H12BrClO B1292967 4'-Bromo-3-(4-chlorophenyl)propiophenone CAS No. 296271-45-9

4'-Bromo-3-(4-chlorophenyl)propiophenone

Cat. No.: B1292967
CAS No.: 296271-45-9
M. Wt: 323.61 g/mol
InChI Key: AAQWRXMBFZVSIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-chlorophenyl)propiophenone typically involves the reaction of 4’-bromoacetophenone with 4-chlorobenzyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-3-(4-chlorophenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-3-(4-chlorophenyl)propiophenone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWRXMBFZVSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644474
Record name 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296271-45-9
Record name 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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